[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine
Description
2-(4-Ethylpiperazin-1-yl)ethylamine is a chemical compound with the molecular formula C11H25N3 and a molecular weight of 199.34 g/mol It is characterized by the presence of a piperazine ring substituted with an ethyl group and an ethylamine chain, which is further substituted with a propyl group
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-3-5-12-6-7-14-10-8-13(4-2)9-11-14/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKOVOTQZRQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCN(CC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Ethylpiperazin-1-yl)ethylamine typically involves the reaction of 1-(2-chloroethyl)-4-ethylpiperazine with propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
2-(4-Ethylpiperazin-1-yl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine or propylamine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-Ethylpiperazin-1-yl)ethyl(propyl)amine exhibits various biological activities, which are crucial for its potential therapeutic applications:
- Neuropharmacological Effects : The compound has shown promise in studies related to neuropharmacology, particularly in the modulation of neurotransmitter systems. Its structural similarity to known psychoactive agents suggests potential antidepressant and anxiolytic properties.
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
Neuroactive Compound Development
A study investigated the neuroactive properties of compounds structurally similar to 2-(4-Ethylpiperazin-1-yl)ethyl(propyl)amine . The findings revealed that derivatives of piperazine can effectively interact with dopamine receptors, indicating potential use in treating neurodegenerative disorders such as Parkinson's disease .
Antimicrobial Research
In another study focusing on antimicrobial applications, researchers synthesized various piperazine derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the ethylene chain could enhance potency .
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)ethylamine involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Ethylpiperazin-1-yl)ethylamine can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethylamine: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
2-(4-Ethylpiperazin-1-yl)ethylamine: This compound has a butyl group instead of a propyl group on the ethylamine chain.
2-(4-Ethylpiperazin-1-yl)ethylamine: This compound has a methyl group instead of a propyl group on the ethylamine chain.
The uniqueness of 2-(4-Ethylpiperazin-1-yl)ethylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-(4-Ethylpiperazin-1-yl)ethyl(propyl)amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Ethylpiperazin-1-yl)ethyl(propyl)amine is C₁₁H₁₈N₂, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a piperazine ring substituted with an ethyl group and a propyl amine side chain, which is crucial for its biological interactions.
The mechanism of action for 2-(4-Ethylpiperazin-1-yl)ethyl(propyl)amine involves its interaction with various molecular targets within biological systems. It can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. This interaction is essential for its potential therapeutic applications, particularly in neurological disorders and other medical conditions.
Biological Activities
Research has demonstrated that 2-(4-Ethylpiperazin-1-yl)ethyl(propyl)amine exhibits several significant biological activities:
- Neuroactivity : The compound has been studied for its potential effects on neurotransmitter systems, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Pharmacological Applications : Ongoing research aims to explore its use as a therapeutic agent in various medical conditions, particularly those involving cognitive deficits and mood disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(4-Ethylpiperazin-1-yl)ethyl(propyl)amine:
- Neuroprotective Effects : A study found that derivatives of this compound exhibited neuroprotective properties in animal models of Parkinson's disease, highlighting its potential in mitigating neurodegeneration .
- Antidepressant Potential : In vitro assays indicated that compounds similar to 2-(4-Ethylpiperazin-1-yl)ethyl(propyl)amine showed significant antidepressant-like effects in behavioral models .
- Cytotoxicity Against Cancer Cells : Preliminary evaluations demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(4-Ethylpiperazin-1-yl)ethyl(propyl)amine, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Ethylpiperazin-1-yl)propan-2-amine | Similar piperazine structure | Antidepressant potential |
| 2-(4-Methylpiperazin-1-yl)ethylamine | Methyl substitution on piperazine | Antimicrobial properties |
| 3-(4-Ethoxyphenyl)piperazine | Phenolic substitution on piperazine | Neuroactive effects |
This table illustrates how variations in structure can influence biological activity, emphasizing the importance of specific functional groups in determining pharmacological profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-(4-Ethylpiperazin-1-yl)ethylamine, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly employed:
Nucleophilic Substitution : React 4-ethylpiperazine with a halogenated precursor (e.g., 2-chloroethyl(propyl)amine) in a polar aprotic solvent (e.g., DMF or EtOH) under reflux. Triethylamine (TEA) is often added to scavenge acids .
Purification : Use preparative thin-layer chromatography (TLC) or column chromatography with gradients of methanol/dichloromethane to isolate the tertiary amine product .
- Optimization : Monitor reaction progress via LC-MS. Adjust molar ratios (e.g., 1.2:1 precursor-to-piperazine) and temperature (80–140°C) to minimize byproducts like quaternary ammonium salts .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of 2-(4-Ethylpiperazin-1-yl)ethylamine?
- Methodological Answer :
- 1H NMR : Key signals include:
- Piperazine protons : Multiplets at δ 2.3–2.8 ppm (N-CH₂-CH₂-N).
- Ethylpiperazine substituent : Triplet at δ 1.1–1.3 ppm (CH₂CH₃) and quartet at δ 2.6–2.8 ppm (N-CH₂).
- Propylamine chain : Triplet at δ 0.9–1.0 ppm (CH₃), sextet at δ 1.4–1.6 ppm (CH₂), and triplet at δ 2.5–2.7 ppm (N-CH₂) .
- 13C NMR : Confirm tertiary amine carbons at 45–55 ppm and ethyl/propyl chain carbons at 10–25 ppm .
Q. What purification techniques are effective for isolating 2-(4-Ethylpiperazin-1-yl)ethylamine from complex mixtures?
- Methodological Answer :
- Prep TLC : Use silica gel plates with 10% methanol in dichloromethane. Visualize bands under UV (254 nm) or via iodine staining .
- Column Chromatography : Employ gradient elution (5% → 15% MeOH in DCM) to resolve polar impurities. Confirm purity (>95%) via HPLC-ESI-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate 2-(4-Ethylpiperazin-1-yl)ethylamine derivatives for receptor binding?
- Methodological Answer :
- Structural Variations : Modify the ethyl/propyl chain length or introduce halogen substituents to assess steric/electronic effects on receptor affinity .
- Binding Assays : Use HEK-293 cells expressing D2/D3 dopamine receptors. Perform competitive binding with tritiated ligands (e.g., spiperone) to calculate inhibition constants (Kᵢ). Include GTPγS functional assays in CHO cells to determine agonist/antagonist profiles .
- Data Interpretation : Compare Kᵢ values across analogs; selectivity ratios (e.g., D2/D3 > 50) indicate receptor preference .
Q. How should researchers resolve contradictions in binding affinity data across assay systems for tertiary amine derivatives?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK-293 vs. AtT-20) and ligand concentrations. Control for membrane protein expression levels via Western blot .
- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Address outliers via Grubbs’ test and repeat assays in triplicate .
Q. What in vivo models are suitable for pharmacokinetic profiling of 2-(4-Ethylpiperazin-1-yl)ethylamine derivatives?
- Methodological Answer :
- Rodent Models : Administer 3–10 mg/kg (allometric scaling from rat to human) via intraperitoneal injection. Collect plasma/brain samples at intervals (0–24 h) for LC-MS/MS analysis of bioavailability and blood-brain barrier penetration .
- Behavioral Correlates : Use 6-OHDA-lesioned rats to assess rotational behavior (Parkinsonian model) or elevated plus maze (anxiety models) to link PK data to functional outcomes .
Q. How can computational tools predict synthetic pathways for novel piperazine analogs?
- Methodological Answer :
- Retrosynthetic Software : Leverage databases like Reaxys to identify feasible precursors (e.g., halogenated amines, substituted piperazines). Use cheminformatics tools (e.g., RDKit) to score route feasibility based on atom economy and reaction yields .
- DFT Calculations : Model transition states for key steps (e.g., nucleophilic substitution) to predict regioselectivity and optimize solvent conditions (e.g., EtOH vs. DMF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
